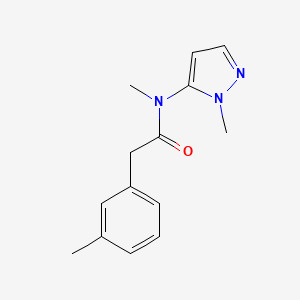
1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one is a chemical compound that belongs to the class of benzodiazepines. It is commonly known as flubromazolam and is a potent psychoactive substance that has gained popularity in the research community due to its unique properties.
Mechanism of Action
Flubromazolam acts on the central nervous system by binding to the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibitory neurotransmission. This results in an increase in the activity of GABA, leading to a decrease in neuronal activity and a reduction in anxiety, sedation, and muscle tension.
Biochemical and Physiological Effects
Flubromazolam has been shown to have a variety of biochemical and physiological effects. It increases the activity of GABA, leading to a decrease in neuronal activity and a reduction in anxiety, sedation, and muscle tension. Additionally, it has been found to increase the release of dopamine, a neurotransmitter associated with pleasure and reward. This may contribute to its potential for abuse and addiction.
Advantages and Limitations for Lab Experiments
Flubromazolam has several advantages for lab experiments. It has a long half-life, allowing for prolonged effects and reducing the need for frequent dosing. Additionally, it has a high potency, meaning that small doses can produce significant effects. However, flubromazolam also has several limitations. It has a narrow therapeutic window, meaning that the difference between a therapeutic dose and a toxic dose is small. Additionally, it has a high potential for abuse and addiction, making it a risky substance to work with.
Future Directions
There are several future directions for research on flubromazolam. One potential avenue is to investigate its potential therapeutic applications further, particularly in the treatment of anxiety disorders and insomnia. Additionally, further research is needed to understand the mechanisms underlying its potential for abuse and addiction. Finally, there is a need for research on the safety and toxicity of flubromazolam, particularly in the context of long-term use.
Synthesis Methods
Flubromazolam can be synthesized by reacting 2-amino-5-bromo-1,4-dimethylbenzene with ethyl 2-bromo-2-methylpropanoate in the presence of a base. The resulting intermediate is then treated with ethyl chloroformate to yield the final product, 1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one.
Scientific Research Applications
Flubromazolam has been studied extensively in the research community due to its unique properties. It has been shown to have anxiolytic, sedative, and hypnotic effects, making it a promising candidate for the treatment of anxiety disorders and insomnia. Additionally, flubromazolam has been found to have muscle relaxant and anticonvulsant properties, further expanding its potential therapeutic applications.
properties
IUPAC Name |
1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-5-20-13(3)16(19)18-12(2)10-11-17(4)14-8-6-7-9-15(14)18/h6-9,12-13H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAWJBOLEXKRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(=O)N1C(CCN(C2=CC=CC=C21)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)-2-ethoxypropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7592646.png)

![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)









![N-(2-methoxyethyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592726.png)